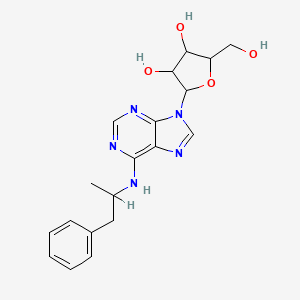
(-)-N6-(2-Phenylisopropyl)-adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-N6-(2-Phenylisopropyl)-adenosine: is a synthetic adenosine analog known for its potent biological activity, particularly in the modulation of adenosine receptors. This compound is of significant interest in pharmacological research due to its ability to selectively activate specific adenosine receptor subtypes, which are involved in various physiological processes such as cardiovascular function, neurotransmission, and immune response.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N6-(2-Phenylisopropyl)-adenosine typically involves the alkylation of adenosine with a suitable phenylisopropyl halide. The process can be summarized in the following steps:
Protection of Adenosine: Adenosine is first protected at the 2’,3’-hydroxyl groups using a protecting group such as acetonide.
Alkylation: The protected adenosine is then reacted with 2-phenylisopropyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反应分析
Types of Reactions: (-)-N6-(2-Phenylisopropyl)-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the phenyl ring or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the adenosine moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
科学研究应用
Chemistry: In chemistry, (-)-N6-(2-Phenylisopropyl)-adenosine is used as a model compound to study the reactivity of adenosine analogs and their interactions with various chemical reagents.
Biology: Biologically, this compound is significant for its role in modulating adenosine receptors, which are involved in numerous physiological processes. It is used in research to understand receptor-ligand interactions and the downstream effects of receptor activation.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as a cardioprotective agent, neuroprotective agent, and in the treatment of inflammatory diseases.
Industry: Industrially, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Molecular Targets and Pathways: (-)-N6-(2-Phenylisopropyl)-adenosine primarily targets adenosine receptors, specifically the A1 and A2A subtypes. Upon binding to these receptors, it activates G-protein coupled signaling pathways, leading to various cellular responses such as inhibition of adenylate cyclase, modulation of ion channels, and activation of phospholipase C.
相似化合物的比较
N6-Cyclopentyladenosine (CPA): Another adenosine analog with high selectivity for A1 receptors.
N6-Benzyladenosine: Known for its potent activity at A2A receptors.
N6-(3-Iodobenzyl)adenosine: Used in receptor binding studies due to its high affinity for adenosine receptors.
Uniqueness: (-)-N6-(2-Phenylisopropyl)-adenosine is unique due to its specific structural features that confer high selectivity and potency towards adenosine receptors, making it a valuable tool in both basic and applied research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and mechanism of action
属性
IUPAC Name |
2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGCFBBHQEQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
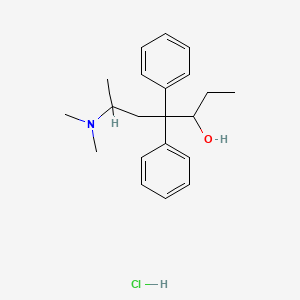
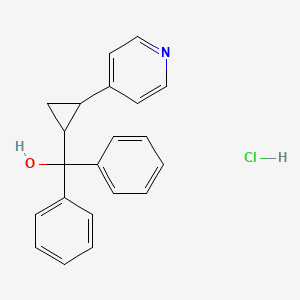
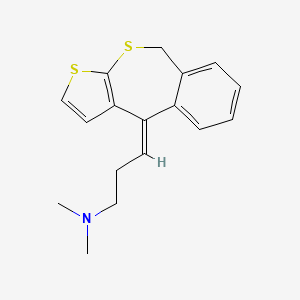
![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)

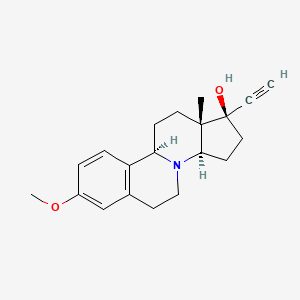

![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)
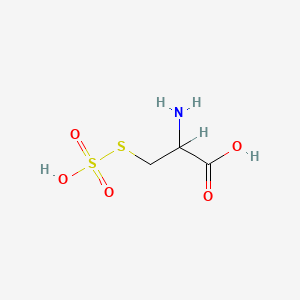
![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)

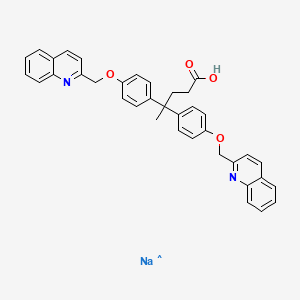
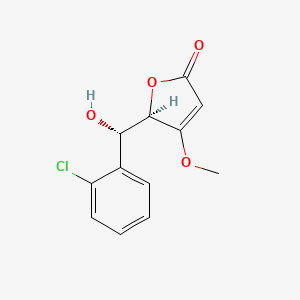
![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
